![molecular formula C24H24N4 B1662671 N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine CAS No. 80259-18-3](/img/structure/B1662671.png)
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
概述
描述
JP1302 是一种选择性α-2C肾上腺素受体拮抗剂。 它对人α-2C受体具有高亲和力,Kb值为16纳摩尔,Ki值为28纳摩尔 。 JP1302 具有抗抑郁活性,已被用于神经精神疾病、急性肾衰竭和肾损伤的研究 .
作用机制
JP1302 通过选择性拮抗 α-2C 肾上腺素受体来发挥其作用。 这种拮抗作用会破坏 FACT 复合体并降解组蛋白 H1,从而导致基因表达和细胞功能发生变化 。 该化合物对 α-2C 受体的高亲和力使其能够有效地调节受体活性并产生治疗效果 .
生化分析
Biochemical Properties
JP1302 interacts with the α2C-adrenoceptor, a type of adrenergic receptor. The compound has a high affinity for this receptor, with a Kb value of 16 nM and a Ki value of 28 nM for the human α2C-receptor . This interaction plays a crucial role in its biochemical activity.
Cellular Effects
JP1302 influences cell function by interacting with the α2C-adrenoceptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.
Molecular Mechanism
The mechanism of action of JP1302 involves its binding to the α2C-adrenoceptor. This binding can lead to changes in gene expression and cellular signaling pathways . The compound may also influence enzyme activity, either through inhibition or activation, as part of its molecular mechanism.
Temporal Effects in Laboratory Settings
The effects of JP1302 can change over time in laboratory settings. For example, the compound has been shown to ameliorate renal dysfunction in rats when administered post-ischemia
Dosage Effects in Animal Models
In animal models, the effects of JP1302 can vary with different dosages. For instance, JP1302 has been shown to decrease immobility time in the Forced Swim Test (FST) at doses of 1-10 μmol/kg
准备方法
合成路线及反应条件
JP1302 的合成涉及通过将 2 毫克的化合物溶解在 50 微升的二甲亚砜 (DMSO) 中来制备母液,母液浓度为 40 毫克/毫升 。然后,该化合物经过各种反应条件来获得所需的产物。
工业生产方法
JP1302 的工业生产方法没有得到广泛的记载。 该化合物以各种数量可用于研究目的,表明它可以被合成并扩大规模以用于更大规模的生产 .
化学反应分析
反应类型
JP1302 经历了几种类型的化学反应,包括:
氧化: JP1302 在特定条件下可以被氧化以形成各种氧化产物。
还原: 该化合物可以被还原以形成不同的还原产物。
取代: JP1302 可以发生取代反应,其中特定的官能团被其他基团取代。
常用试剂和条件
涉及 JP1302 的反应中使用的常用试剂包括氧化剂、还原剂和各种溶剂,如 DMSO 和水 .
主要形成的产物
JP1302 反应形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能会产生氧化衍生物,而还原反应可能会产生化合物的还原形式 .
科学研究应用
Pharmacological Applications
1.1 Alpha-2 Adrenoceptor Modulation
JP 1302 acts as an α2-adrenoceptor blocker , particularly targeting the α2C subtype. This action is crucial for understanding its role in various physiological processes and therapeutic applications. The compound has been studied for its potential to treat conditions associated with dysregulation of adrenergic signaling, such as:
- Depression : Research indicates that JP 1302 may exhibit antidepressant-like effects by modulating neurotransmitter systems influenced by α2C adrenoceptors .
- Schizophrenia : The compound's ability to affect dopaminergic pathways makes it a candidate for further studies in treating schizophrenia and related disorders.
Medicinal Chemistry
2.1 Synthesis and Derivatives
The synthesis of JP 1302 involves various chemical methodologies that yield derivatives with enhanced biological activity. For instance, derivatives containing different piperazine substituents have shown varied inhibitory effects on cholinesterase enzymes, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .
Table 1: Inhibitory Activity of JP 1302 Derivatives
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
JP 1302 | 0.092 | BChE |
Derivative A | 0.014 | BChE |
Derivative B | 2.097 | AChE |
This table illustrates the comparative efficacy of different derivatives against cholinesterase enzymes, highlighting the potential of JP 1302 in developing new therapeutic agents.
Neurobiological Research
3.1 Investigating Neuropsychiatric Disorders
Studies have explored JP 1302's role in neurobiological models to assess its effects on behavior and neurological function:
- Pain Modulation : Research involving formalin-induced pain models has demonstrated that JP 1302 can modulate nociceptive responses, suggesting its potential use in pain management therapies .
- Behavioral Studies : Animal studies have shown that administration of JP 1302 influences behavior related to anxiety and depression, indicating its utility in preclinical models for neuropsychiatric disorders.
Case Studies
4.1 Renal Protection Studies
A notable application of JP 1302 is in renal protection during ischemic events. In animal models, the compound has been shown to mitigate renal damage by blocking α2 adrenoceptors, which are implicated in renal ischemia reperfusion injury . This effect positions JP 1302 as a promising candidate for developing therapies aimed at protecting renal function during surgical procedures or acute kidney injury scenarios.
相似化合物的比较
类似化合物
OPC-28326: 另一种具有与 JP1302 类似特性的 α-2C 选择性化合物.
四氢唑啉: 一种对 α-肾上腺素受体具有亲和力的化合物.
阿米替林盐酸盐: 一种具有抗抑郁活性并对肾上腺素受体具有亲和力的化合物.
JP1302 的独特性
JP1302 由于其对 α-2C 肾上腺素受体的高选择性和亲和力而独一无二。 这种选择性允许对受体进行靶向调节,使其成为研究 α-2C 肾上腺素受体在各种生理和病理过程中的作用的宝贵工具 .
生物活性
N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine, a compound with notable potential in cancer research, has garnered attention for its unique biological properties. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and case studies that demonstrate its efficacy in various applications.
Chemical Structure and Synthesis
The compound features an acridine core with a piperazine substituent, which is critical for its biological activity. The synthesis typically involves multi-step organic reactions, emphasizing the importance of controlling reaction conditions to achieve high yields and purity. Key steps may include nucleophilic substitutions and electrophilic aromatic substitutions due to the functional groups present in the molecule.
Anticancer Properties
This compound has shown significant promise as an anti-cancer agent . Its mechanism of action includes:
- DNA Intercalation : The compound can intercalate into DNA, inhibiting replication and transcription in rapidly dividing cells.
- Signal Pathway Modulation : It influences various signaling pathways involved in cell proliferation and survival, particularly those mediated by epidermal growth factor receptors (EGFR).
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest at the G2/M phase and promote DNA damage in cancer cell lines such as PC3 .
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structure. Comparative analysis with similar compounds reveals that modifications to the piperazine ring or acridine core can alter binding affinities and biological effects:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-(4-(3-Pyridinyl)-2-pyrimidinyl)-9-acridinamine | Contains pyridine and pyrimidine groups | Potentially different binding affinity due to heteroatoms |
9-Acridinamine, N-(4-(4-Ethyl-1-piperazinyl)phenyl) | Similar acridine core with ethyl substitution | Variations in pharmacokinetics due to ethyl group |
9-Aminoacridine | Basic acridine structure without piperazine | Simpler structure may lead to different biological effects |
This table highlights how the specific combination of a methyl-substituted piperazine with an acridine core enhances interactions with biological targets compared to simpler derivatives.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:
- PC3 Cells : The compound inhibited colony formation and induced apoptosis, supporting its potential as a therapeutic agent in prostate cancer treatment.
- Hela Cells : It showed IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating strong anti-tumor activity .
In Vivo Studies
Animal studies further corroborate these findings. In vivo experiments have shown that administration of the compound leads to significant reductions in tumor size without notable toxicity. For example:
属性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKGUNQLVFEEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230190 | |
Record name | JP 1302 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80259-18-3 | |
Record name | Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80259-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JP 1302 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JP 1302 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JP1302?
A: JP1302 acts as a selective antagonist of the α2C adrenoceptor subtype. [, , , ] This means it binds to the α2C adrenoceptor and blocks the effects of agonists, such as norepinephrine, from activating the receptor.
Q2: Can you provide examples from the research demonstrating the selectivity of JP1302 for the α2C adrenoceptor subtype?
A2: Several studies showcase the selectivity of JP1302:
- Mydriasis in Rats: In a study investigating the role of α2 adrenoceptor subtypes in pupil dilation (mydriasis) induced by imidazoline derivatives in rats, JP1302 did not significantly affect the mydriatic effects. This suggests that the α2C adrenoceptor subtype is not significantly involved in this specific physiological response to imidazoline compounds. []
- Anxiety in Neonatal Rats: Research exploring the long-term anxiety effects of sevoflurane anesthesia in neonatal rats found that JP1302, when co-administered with dexmedetomidine (an α2 adrenoceptor agonist), did not block the anxiolytic effects of dexmedetomidine. This suggests that the anxiolytic effects of dexmedetomidine in this model are not mediated through the α2C adrenoceptor subtype. []
- Pulmonary Endothelial Cell Permeability: In a study investigating the protective effects of α2 adrenoceptor activation against TNF-α-induced dysfunction in human pulmonary microvascular endothelial cells, JP1302 reversed the protective effect of dexmedetomidine on endothelial permeability. This suggests that α2C adrenoceptor plays a role in maintaining endothelial integrity in the face of inflammatory insults. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。